molecular formula C10H14N2O4S B14176515 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-38-9

2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide

Katalognummer: B14176515
CAS-Nummer: 919997-38-9
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: DVAOYWRMNLJKRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl group attached to an N-hydroxyacetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of benzylamine with methylsulfonyl chloride to form N-benzyl-N-methylsulfamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N-methylsulfamide: Lacks the N-hydroxyacetamide moiety.

    N-Hydroxyacetamide: Lacks the benzyl and methylsulfamoyl groups.

    Sulfanilamide: A simpler sulfonamide with different substituents.

Uniqueness

2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and methylsulfamoyl groups, along with the N-hydroxyacetamide moiety, allows for a wide range of applications and interactions with molecular targets.

Eigenschaften

CAS-Nummer

919997-38-9

Molekularformel

C10H14N2O4S

Molekulargewicht

258.30 g/mol

IUPAC-Name

2-[benzyl(methyl)sulfamoyl]-N-hydroxyacetamide

InChI

InChI=1S/C10H14N2O4S/c1-12(7-9-5-3-2-4-6-9)17(15,16)8-10(13)11-14/h2-6,14H,7-8H2,1H3,(H,11,13)

InChI-Schlüssel

DVAOYWRMNLJKRK-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)CC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.